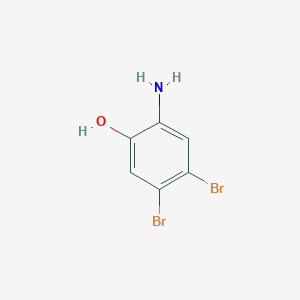

2-Amino-4,5-dibromophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

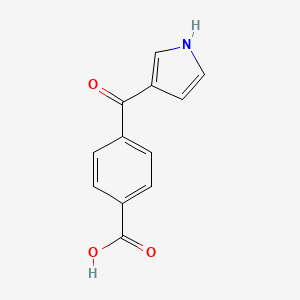

2-Amino-4,5-dibromophenol is a synthetic organic compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 . It is a compound that belongs to the class of organic compounds known as dibromophenols.

Molecular Structure Analysis

The InChI code of 2-Amino-4,5-dibromophenol is 1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 . This indicates the positions of the bromine atoms and the amino group on the phenol ring.Physical And Chemical Properties Analysis

2-Amino-4,5-dibromophenol is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

2-Amino-4,5-dibromophenol derivatives exhibit potent antibacterial properties. For instance, a compound isolated from the marine sponge Dysidea granulosa showed broad-spectrum in vitro antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli O157:H7. The observed minimal inhibitory concentration (MIC) ranges were significantly low, indicating better antibacterial activity than standard antibiotics like linezolid, suggesting potential for anti-MRSA and anti-VRE drug development (Shridhar et al., 2009); (Sun et al., 2015).

Enzyme Inhibition

Research on Indonesian marine sponge Lamellodysidea sp. identified derivatives of 2-amino-4,5-dibromophenol as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several diseases, including diabetes and obesity. These compounds inhibited PTP1B activity with IC50 values ranging from 5.3 to 7.8 μM, highlighting their therapeutic potential (Kapojos et al., 2018).

Antioxidant Properties

Derivatives of 2-amino-4,5-dibromophenol have been studied for their antioxidant activities. A study involving the red alga Vertebrata lanosa identified bromophenols with significant antioxidant activity, comparable or superior to known antioxidants like vitamin E. These findings suggest potential applications in preventing oxidative stress-related diseases (Olsen et al., 2013).

Anticancer Activity

2-Amino-4,5-dibromophenol derivatives have shown antitumor activities against human B cell and T cell lymphoblastoid cell lines, inducing apoptosis and necrosis. This suggests their potential as anticancer agents (Koshibu-Koizumi et al., 2002).

Environmental and Plant Science

Studies have also explored the environmental behavior and plant interactions of 2,4-dibromophenol, a compound structurally related to 2-amino-4,5-dibromophenol. For instance, research on carrot plants revealed the uptake and metabolism of 2,4-dibromophenol, forming various metabolites and conjugates, highlighting the plant's ability to transform and possibly detoxify environmental contaminants (Sun et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-4,5-dibromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJGRKJRMHAKMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858692 |

Source

|

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dibromophenol | |

CAS RN |

1037298-16-0 |

Source

|

| Record name | 2-Amino-4,5-dibromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

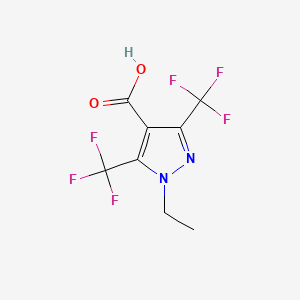

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)

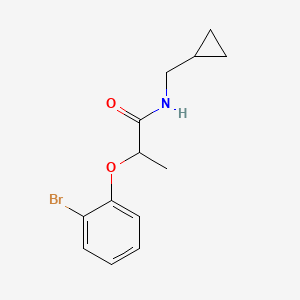

![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)

![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)

![2-{[(2-Ethyl-1,3-thiazol-5-yl)methyl]amino}acetic acid dihydrochloride](/img/structure/B1377846.png)

![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)

![tert-Butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1377848.png)